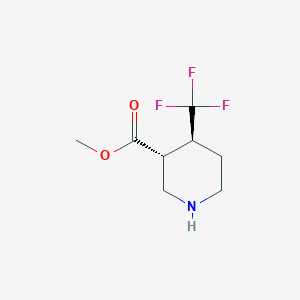

methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate

Description

Methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate (CAS: 1221818-95-6) is a chiral piperidine derivative featuring a trifluoromethyl (CF₃) group at the 4-position and a methyl ester at the 3-position. Its stereochemistry, (3R,4S), is critical for interactions in enantioselective biological systems. The CF₃ group enhances lipophilicity and metabolic stability, while the ester moiety improves bioavailability by acting as a prodrug form, which may hydrolyze in vivo to the corresponding carboxylic acid . This compound is structurally related to intermediates in pharmaceutical synthesis, as evidenced by its inclusion in patent applications for bioactive molecules .

Properties

IUPAC Name |

methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12F3NO2/c1-14-7(13)5-4-12-3-2-6(5)8(9,10)11/h5-6,12H,2-4H2,1H3/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUYLRNNYBUUOSD-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CNCCC1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CNCC[C@@H]1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10670450 | |

| Record name | Methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221818-95-6 | |

| Record name | Methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10670450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and trifluoromethyl-containing reagents.

Formation of Piperidine Derivative: The piperidine ring is functionalized to introduce the trifluoromethyl group at the desired position. This can be achieved through various methods, including nucleophilic substitution or electrophilic addition reactions.

Esterification: The carboxylate group is introduced through esterification reactions, where the piperidine derivative is reacted with methanol in the presence of an acid catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Trifluoromethyl-substituted heterocycles undergo oxidation and reduction at specific positions:

| Reaction Type | Conditions | Products | Yield | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic or neutral conditions) | Oxidized pyrrolidine/pyrrolidone derivatives | 60–85% | |

| Reduction | LiAlH₄ in THF | Alcohol derivatives (e.g., 3-hydroxypiperidine) | 70–90% |

For methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate, similar oxidations could yield lactams, while reductions might produce secondary alcohols.

Substitution Reactions

The trifluoromethyl group and ester functionality enable nucleophilic substitutions:

-

Ester Aminolysis : Reaction with amines (e.g., benzylamine) under reflux conditions to form amides .

-

Aromatic Electrophilic Substitution : The electron-withdrawing trifluoromethyl group directs electrophiles to meta positions on aryl rings, though this is less relevant for piperidines without aromatic substituents .

Stereochemical Transformations

The (3R,4S) configuration influences reactivity:

-

Chiral Resolution : Diastereomeric salts formed with chiral acids (e.g., tartaric acid) enable separation of enantiomers.

-

Epimerization : Under basic conditions, partial racemization may occur at the 3-position due to the ester’s lability .

Radical Trifluoromethylation

While not directly reported for piperidines, radical pathways are critical for introducing trifluoromethyl groups. For example:

Key reagents include Langlois’ reagent (CF₃SO₂Na) or Umemoto’s reagent.

Key Challenges and Research Gaps

Scientific Research Applications

Methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

The following table summarizes key structural and physicochemical properties of methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate and analogous compounds:

Key Differences and Implications

Core Ring and Flexibility: The piperidine ring (six-membered) in the target compound offers greater conformational flexibility compared to pyrrolidine (five-membered) derivatives . This flexibility may influence binding to biological targets, such as enzymes or receptors.

Substituent Effects :

- Trifluoromethyl (CF₃) : The target’s CF₃ group is highly electronegative and lipophilic, enhancing metabolic stability and membrane permeability compared to chlorophenyl (ClPh) or fluorophenyl (FPh) groups .

- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves lipophilicity (logP ~1.5 estimated) and oral bioavailability relative to free carboxylic acids (e.g., ), which are more polar and less membrane-permeable .

Stereochemistry :

- The (3R,4S) configuration of the target compound contrasts with (3R,4R) in ’s chlorophenyl analog. Such stereochemical differences can drastically alter binding affinities in chiral environments, such as enzyme active sites .

Synthetic Accessibility :

- The target compound’s synthesis likely involves trifluoromethylation of a piperidine precursor, followed by esterification. Similar methods are described in patent applications for related trifluoromethyl-containing molecules .

- In contrast, pyrrolidine derivatives (e.g., ) require indole and ureido group installations, increasing synthetic complexity .

Biological Activity

Methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate is a piperidine derivative characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. This article explores its chemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 211.18 g/mol

- CAS Number : 1221818-95-6

- Density : 1.219 g/cm³ (predicted)

- Boiling Point : 199.9 °C (predicted)

The trifluoromethyl group enhances lipophilicity, allowing the compound to interact with hydrophobic regions of proteins or membranes, which is crucial for its biological activity .

The mechanism of action of this compound involves:

- Target Interaction : The compound interacts with specific molecular targets and pathways, modulating enzyme or receptor activities. Its trifluoromethyl moiety facilitates stronger interactions due to its electron-withdrawing nature.

- Biological Pathways : It has been reported to influence pathways related to neurotransmission and metabolic processes, potentially acting on glutamate receptors and other enzyme systems .

In Vitro Studies

Research has demonstrated that this compound exhibits various biological activities:

- Enzyme Inhibition : The compound has shown inhibitory effects on cholinesterases and lipoxygenases, which are important in neurodegenerative diseases and inflammatory responses. For instance, it has been evaluated for its ability to inhibit acetylcholinesterase (AChE) with an IC value indicating moderate potency .

| Target Enzyme | IC Value (µM) | Activity Type |

|---|---|---|

| AChE | 19.2 | Inhibition |

| BChE | 13.2 | Inhibition |

| LOX-15 | Moderate | Inhibition |

Case Studies

- Neuroprotective Effects : In studies focusing on neuroprotection, this compound demonstrated potential benefits against oxidative stress in neuronal cells. The presence of the trifluoromethyl group was linked to enhanced protective effects against cell death induced by neurotoxic agents .

- Anticancer Activity : Preliminary studies indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). The mechanism was attributed to the modulation of apoptotic pathways and inhibition of cell proliferation .

Synthetic Routes

The synthesis of this compound typically involves:

- Formation of Piperidine Derivative : Utilizing nucleophilic substitution or electrophilic addition reactions to introduce the trifluoromethyl group.

- Esterification Process : Reacting the piperidine derivative with methanol in the presence of an acid catalyst to form the ester.

Q & A

Q. What are the key considerations for optimizing the synthesis of methyl (3R,4S)-4-(trifluoromethyl)piperidine-3-carboxylate to ensure stereochemical fidelity?

Stereochemical control is critical during synthesis. Multi-step protocols involving chiral auxiliaries or enantioselective catalysis are often employed. For example, phase-transfer catalysis (PTC) can enhance diastereoselectivity in piperidine ring formation, as seen in analogous syntheses of trifluoromethylated piperidines . Reaction conditions (e.g., temperature, solvent polarity) must be carefully optimized to minimize racemization, particularly during esterification or cyclization steps. Monitoring via chiral HPLC or polarimetry at intermediate stages ensures stereochemical integrity .

Q. How can X-ray crystallography and software tools like SHELXL or ORTEP-III be applied to confirm the absolute configuration of this compound?

Single-crystal X-ray diffraction is the gold standard for absolute configuration determination. Programs like SHELXL refine structural parameters using intensity data, while ORTEP-III generates thermal ellipsoid plots to visualize atomic positions and bond geometries . For chiral centers, Flack parameter analysis (e.g., via Rogers’ η or x parameters) validates enantiopurity by assessing deviations from centrosymmetry in the crystal lattice . Example workflows include data collection at low temperatures (100 K) to reduce thermal motion artifacts .

Q. What safety protocols are essential when handling trifluoromethylated piperidines during synthesis?

Trifluoromethyl groups can release HF under harsh conditions. Use fluoropolymer-coated glassware and ensure proper ventilation. Quench reactions with aqueous bases (e.g., K2CO3) to neutralize acidic byproducts . Personal protective equipment (PPE), including HF-resistant gloves and face shields, is mandatory. First-aid measures should include immediate rinsing with calcium gluconate gel for skin exposure .

Advanced Research Questions

Q. How can conformational dynamics of the piperidine ring influence the compound’s reactivity or biological interactions?

The chair conformation with equatorial substituents minimizes steric strain. For this compound, computational modeling (DFT or MD simulations) predicts energy barriers for ring puckering transitions. Experimental validation via vibrational circular dichroism (VCD) and NOESY NMR can identify dominant conformers. For example, equatorial positioning of the trifluoromethyl group reduces torsional strain, as observed in analogous fluorophenyl-piperidine systems .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts or optical rotation)?

Discrepancies often arise from solvent effects or incomplete conformational sampling. Hybrid approaches combining ab initio calculations (e.g., B3LYP/6-311+G(d,p)) with implicit solvent models (e.g., PCM) improve NMR shift predictions. For optical rotation, CAM-B3LYP with explicit solvent clusters accounts for polarity-driven conformational changes. Cross-validation using multiple techniques (VCD, ECD, and ROESY) is recommended .

Q. How can enantiomer separation be achieved for this compound, and what analytical methods validate enantiopurity?

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) are effective for HPLC separation. Polarimetric detection or mass-compatible CD detectors enhance sensitivity. For validation, compare experimental specific rotation with literature values for enantiopure standards. Alternatively, X-ray crystallography with Flack parameter analysis provides unambiguous confirmation .

Q. What in silico models predict the compound’s physicochemical properties (e.g., logP, solubility) and how do they align with experimental data?

Tools like SwissADME or ACD/Labs use fragment-based methods to estimate logP and solubility. For trifluoromethylated piperidines, experimental logP values often exceed predictions due to the group’s hydrophobicity. Adjusting parameters for fluorine’s inductive effects improves accuracy. Experimental validation via shake-flask assays (e.g., water/octanol partitioning) is critical .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.